2-Nitro-4-(phenylsulfonyl)aniline

Description

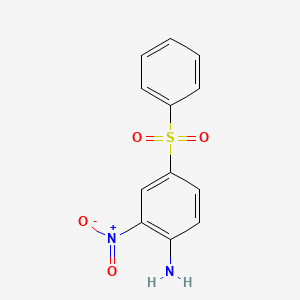

2-Nitro-4-(phenylsulfonyl)aniline is a nitro-substituted aniline derivative featuring a phenylsulfonyl group (-SO₂C₆H₅) at the para position relative to the amine group and a nitro (-NO₂) group at the ortho position. The phenylsulfonyl group is a strong electron-withdrawing substituent, which likely influences reactivity, solubility, and electronic characteristics. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions under controlled conditions, as seen in related syntheses (e.g., reflux with ethanol and HCl for sulfonyl-containing anilines ).

Properties

Molecular Formula |

C12H10N2O4S |

|---|---|

Molecular Weight |

278.29 g/mol |

IUPAC Name |

4-(benzenesulfonyl)-2-nitroaniline |

InChI |

InChI=1S/C12H10N2O4S/c13-11-7-6-10(8-12(11)14(15)16)19(17,18)9-4-2-1-3-5-9/h1-8H,13H2 |

InChI Key |

MAIPRGSQJOIMIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis and Intermediates

2-Nitro-4-(phenylsulfonyl)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its reactive functional groups allow it to participate in nucleophilic aromatic substitution reactions, making it valuable for creating more complex molecules. For instance, it can be synthesized from 5-chloro-2-nitroaniline and thiophenol in the presence of ammonia, yielding high reaction yields (often exceeding 92%) .

Anticancer Research

Recent studies have investigated derivatives of this compound for their potential as anticancer agents. For example, compounds incorporating this structure have been evaluated for their ability to inhibit focal adhesion kinase (FAK), which is implicated in cancer cell survival and proliferation . The introduction of nitric oxide (NO) donor functionalities into such compounds has shown promise in enhancing their anticancer activity.

Anti-inflammatory Properties

The compound’s derivatives are being explored for anti-inflammatory effects, particularly as selective cyclooxygenase-2 inhibitors. These compounds may provide therapeutic benefits similar to existing non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced side effects . Studies indicate that certain derivatives exhibit stronger analgesic effects compared to nimesulide, a commonly used NSAID .

Material Science Applications

In addition to its pharmaceutical relevance, this compound is utilized in the development of dyes and pigments due to its stable chemical structure. Its sulfonyl group enhances solubility and reactivity, making it suitable for various applications in materials science .

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing a series of 2,4-dianilinopyrimidine derivatives that included this compound as a scaffold. These compounds were assessed for their inhibitory activity against FAK, demonstrating significant potential as novel anticancer therapies .

Case Study 2: Anti-inflammatory Drug Development

Research into the anti-inflammatory properties of derivatives revealed that certain formulations exhibited enhanced efficacy compared to traditional NSAIDs. The study highlighted the importance of structural modifications to improve therapeutic outcomes while minimizing adverse effects .

Summary Table of Applications

Comparison with Similar Compounds

Table 1: Key Properties of 2-Nitro-4-Substituted Anilines

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups: The trifluoromethoxy (-OCF₃) group in 2-nitro-4-(trifluoromethoxy)aniline enhances thermal stability, as evidenced by its higher melting point (62–64°C) compared to analogs with alkylthio substituents .

Lipophilicity :

- The propylthio-substituted derivative (LogP = 3.09) exhibits moderate lipophilicity, making it suitable for metabolic studies and HPLC analysis .

Preparation Methods

Nitration of 4-Haloaniline Precursors

A foundational strategy involves nitrating 4-haloaniline derivatives to establish the nitro group prior to sulfonylation. For example, 4-chloroaniline can undergo nitration using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C, yielding 2-nitro-4-chloroaniline . The nitro group’s strong meta-directing effect ensures preferential nitration at the ortho position relative to the amino group. This intermediate serves as a critical precursor for subsequent sulfonylation.

Key Reaction Parameters:

Sulfonylation via Nucleophilic Aromatic Substitution

The halogen atom in 2-nitro-4-chloroaniline is displaced by a phenylsulfonyl group using sodium benzenesulfinate (NaSO₂Ph) under copper(II) catalysis. This reaction proceeds via a three-component coupling mechanism, where the sulfinate ion acts as a nucleophile.

Mechanistic Insights :

Example Protocol:

-

Dissolve 2-nitro-4-chloroaniline (1.0 equiv) and NaSO₂Ph (1.2 equiv) in DMF.

-

Add CuBr₂ (10 mol%) and heat at 70°C for 12–16 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Sulfonylation-Nitration Sequential Approach

Direct Sulfonylation of 4-Aminobenzenesulfonic Acid

An alternative route begins with 4-aminobenzenesulfonic acid , which undergoes diazotization followed by coupling with benzene to form 4-(phenylsulfonyl)aniline . Subsequent nitration introduces the nitro group at the ortho position.

Challenges :

Optimization Strategies:

One-Pot Multi-Step Synthesis

Copper-Catalyzed Three-Component Reaction

A novel method inspired by recent advances involves a one-pot reaction of 2-nitro-1,3-enynes , amines, and sodium benzenesulfinate under Cu(II) catalysis. While primarily used for isoxazole synthesis, this approach can be adapted for aniline derivatives by modifying the amine component.

Reaction Scheme :

-

2-Nitro-1,3-enyne reacts with aniline to form a nitro-substituted intermediate.

-

Copper-mediated coupling with NaSO₂Ph introduces the sulfonyl group.

Advantages :

Limitations :

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitration-Sulfonylation | 4-Chloroaniline | Nitration → Sulfonylation | 78–85% | High regioselectivity | Requires halogenated precursor |

| Sulfonylation-Nitration | 4-Aminobenzenesulfonic acid | Diazotization → Nitration | 60–70% | Commercially available starting material | Competing meta-nitration |

| One-Pot Synthesis | 2-Nitro-1,3-enyne | Cu-catalyzed coupling | ~65%* | Streamlined process | Limited experimental validation |

*Estimated based on analogous reactions.

Reaction Optimization and Scalability

Solvent Effects

The choice of solvent significantly impacts substitution efficiency:

Catalytic Innovations

-

Palladium catalysts : Pd(PPh₃)₄ improves cross-coupling efficiency in sulfonylation steps.

-

Microwave-assisted synthesis : Reduces reaction times from hours to minutes for nitration.

Industrial-Scale Considerations

Patent US6552230B1 highlights the feasibility of scaling nitro-aniline syntheses using cost-effective solvents like toluene or chlorobenzene. For This compound , key recommendations include:

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-Nitro-4-(phenylsulfonyl)aniline?

- Methodological Answer : The synthesis typically involves sulfonation or sulfonylation reactions. For example, substituting aniline derivatives with sulfonyl groups can be achieved using sulfonyl chlorides under controlled conditions. In related compounds like 2-nitro-4-(phenoxysulfonyl)aniline derivatives, sulfonation is performed via reaction with substituted phenoxysulfonyl chlorides in the presence of a base (e.g., pyridine) to stabilize intermediates . Regioselectivity in nitration must be carefully controlled to ensure the nitro group occupies the ortho position relative to the amino group.

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Key techniques include:

- FT-IR Spectroscopy : To identify functional groups (e.g., nitro stretching vibrations ~1520–1340 cm⁻¹, sulfonyl S=O stretches ~1350–1150 cm⁻¹) .

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and electronic environments. For example, aromatic protons adjacent to electron-withdrawing groups (nitro, sulfonyl) show downfield shifts .

- X-ray Crystallography : Resolves bond lengths and angles, though this requires high-purity crystals.

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Melting Point : Analogous compounds like 2-(phenylsulfonyl)aniline exhibit melting points near 120–122°C, suggesting thermal stability .

- Solubility : Nitro and sulfonyl groups confer polar characteristics, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) but limiting it in nonpolar solvents.

- Stability : The compound is likely sensitive to strong acids/bases due to the sulfonyl and nitro groups. Storage under inert atmospheres is recommended.

Advanced Research Questions

Q. How do electronic effects of the nitro and sulfonyl groups influence the reactivity of this compound?

- Methodological Answer :

- The nitro group is a strong electron-withdrawing meta-director, while the sulfonyl group is also electron-withdrawing but para-directing. Computational studies (e.g., DFT) can model charge distribution and predict sites for electrophilic substitution. For example, in 2-nitro-4-(trifluoromethyl)aniline, DFT calculations revealed intramolecular hydrogen bonding between NH₂ and nitro groups, affecting reactivity . Experimental validation via Hammett plots or kinetic studies is recommended to quantify substituent effects.

Q. What strategies resolve contradictions between computational predictions and observed spectroscopic data?

- Methodological Answer :

- Hybrid Approaches : Combine experimental data (e.g., FT-IR, NMR) with quantum mechanical calculations (DFT) to refine computational models. For instance, discrepancies in vibrational frequencies can be addressed by adjusting basis sets or solvent effects in simulations .

- Cross-Validation : Compare results across multiple techniques (e.g., X-ray for geometry vs. NMR for electronic environment).

Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., sulfonyl) to control nitration or functionalization sites.

- Protecting Groups : Temporarily protect the amino group (e.g., acetylation) to prevent unwanted side reactions during sulfonation .

- Substituent Screening : Test steric and electronic effects of substituents on the phenylsulfonyl group, as demonstrated in derivatives like 2-nitro-4-(4-t-butyl-phenoxysulfonyl)aniline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.